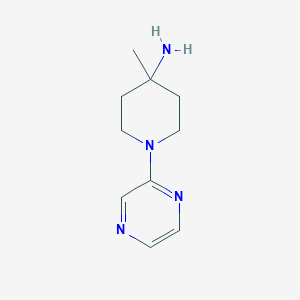

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Overview

Description

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, also known as 4-Methyl-1-piperazine, is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a derivative of piperazine and has a molecular formula of C7H14N2. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology due to its unique properties and potential uses.

Scientific Research Applications

Dual Inhibition Properties

A significant application of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine derivatives is as c-Met/ALK dual inhibitors. Compounds like SMU-B, a novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-one, have been identified as potent and selective inhibitors. These compounds exhibit pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo and demonstrate notable tumor growth inhibition in certain cancer models (Li et al., 2013).

Role in Aurora Kinase Inhibition

Compounds structurally related to this compound, like the Aurora kinase inhibitor mentioned in the literature, are considered potentially useful in cancer treatment. These compounds target Aurora A kinase and can be instrumental in developing therapies for cancer (ロバート ヘンリー,ジェームズ, 2006).

Anti-inflammatory and Analgesic Properties

Research indicates that 1-methyl-4-(N-aroyl)-piperidinamides, which are structurally related to this compound, possess anti-inflammatory and analgesic properties. These compounds have been synthesized and evaluated for their effectiveness and side effects, contributing to understanding the structure-activity relationship (Pau et al., 1998).

Use in Motilin Receptor Agonism

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel motilin receptor agonist, is another application where derivatives of this compound play a crucial role. This compound has shown promising activity in gastrointestinal motility, which could lead to therapeutic applications (Westaway et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, also known as oltipraz, is the Nrf2 signaling pathway . This pathway plays a crucial role in the cellular response to oxidative stress and the induction of phase II detoxifying enzymes.

Mode of Action

Oltipraz interacts with its targets by activating the Nrf2 signaling pathway . This activation leads to the induction of phase II enzymes, which are involved in the detoxification of carcinogens and reactive oxygen species. This interaction results in a protective effect against various carcinogens .

Biochemical Pathways

The compound affects the aflatoxin B1 metabolic pathway . It inhibits the phase 1 activation of aflatoxins and increases phase 2 conjugation of aflatoxin, yielding higher levels of aflatoxin-mercapturic acid . This alteration in the aflatoxin B1 metabolic pathway can contribute to protection against aflatoxin-induced hepatocarcinogenesis .

Result of Action

The molecular and cellular effects of oltipraz’s action include the inhibition of carcinogen-induced neoplasia . When administered prior to exposure to certain carcinogens, oltipraz has been shown to inhibit the occurrence of pulmonary adenomas and tumors of the forestomach in animal models .

properties

IUPAC Name |

4-methyl-1-pyrazin-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-10(11)2-6-14(7-3-10)9-8-12-4-5-13-9/h4-5,8H,2-3,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMNSSUBWODQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3136153.png)

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3136170.png)

![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)

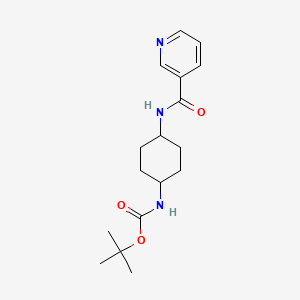

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)